4,4-Dimethylcycloheptane-1-carboxylic acid
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Overview
Description
4,4-Dimethylcycloheptane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 It is a derivative of cycloheptane, characterized by the presence of two methyl groups at the 4th position and a carboxylic acid group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylcycloheptane-1-carboxylic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the cyclization of 4,4-dimethyl-1,6-heptadiene using a suitable catalyst, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and process intensification techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylcycloheptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4,4-Dimethylcycloheptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4-Dimethylcycloheptane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways or signaling cascades. The carboxylic acid group can form hydrogen bonds and ionic interactions, which are crucial for its binding to molecular targets.
Comparison with Similar Compounds
4,4-Dimethylcyclohexane-1-carboxylic acid: This compound has a similar structure but with a six-membered ring instead of a seven-membered ring.
Cycloheptane-1-carboxylic acid: Lacks the methyl groups at the 4th position.
4-Methylcycloheptane-1-carboxylic acid: Contains only one methyl group at the 4th position.
Uniqueness: 4,4-Dimethylcycloheptane-1-carboxylic acid is unique due to the presence of two methyl groups at the 4th position, which can influence its chemical reactivity and physical properties. This structural feature can affect its steric and electronic environment, making it distinct from other similar compounds.
Properties
IUPAC Name |
4,4-dimethylcycloheptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2)6-3-4-8(5-7-10)9(11)12/h8H,3-7H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATOTMBDEGLOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(CC1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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